molecular formula C9H18ClFN2O2 B8102138 3-fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride

3-fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride

Cat. No.: B8102138
M. Wt: 240.70 g/mol
InChI Key: WAIIABSZASYMHH-UHFFFAOYSA-N
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Description

3-Fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride is a fluorinated piperidine derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a fluorine atom on the piperidine ring, which can significantly influence its chemical properties and biological activity.

Properties

IUPAC Name

3-fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2.ClH/c1-14-6-5-12-8(13)9(10)3-2-4-11-7-9;/h11H,2-7H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAIIABSZASYMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1(CCCNC1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride typically involves the following steps:

  • Fluorination: The starting piperidine compound is fluorinated using a suitable fluorinating agent, such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • N-Alkylation: The fluorinated piperidine is then alkylated with 2-methoxyethylamine to introduce the N-(2-methoxyethyl) group.

  • Carboxamide Formation: The resulting compound is treated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the carboxamide group.

  • Hydrochloride Formation: Finally, the carboxamide is converted to its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The fluorinated piperidine ring can be oxidized to form corresponding fluorinated piperidone derivatives.

  • Reduction: Reduction reactions can be performed to convert the fluorinated piperidine to its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed:

  • Oxidation: Fluorinated piperidone derivatives.

  • Reduction: Fluorinated piperidine amine derivatives.

  • Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound may serve as a probe in biological studies to understand the role of fluorinated piperidines in biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride exerts its effects depends on its molecular targets and pathways involved. The fluorine atom can enhance the binding affinity of the compound to biological targets, such as enzymes or receptors. The specific mechanism of action would need to be determined through experimental studies and molecular modeling.

Comparison with Similar Compounds

  • 3-Fluoro-N-(2-ethoxyethyl)piperidine-3-carboxamide;hydrochloride

  • 3-Fluoro-N-(2-hydroxyethyl)piperidine-3-carboxamide;hydrochloride

  • 3-Fluoro-N-(2-propoxyethyl)piperidine-3-carboxamide;hydrochloride

Uniqueness: 3-Fluoro-N-(2-methoxyethyl)piperidine-3-carboxamide;hydrochloride is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical and biological properties compared to other similar compounds.

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